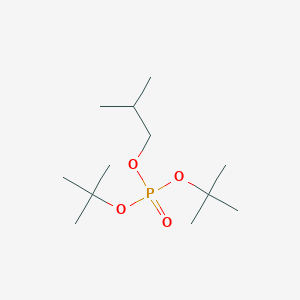
Di-tert-butyl 2-methylpropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 2-methylpropyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 2-methylpropyl group and two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-methylpropyl phosphate can be synthesized through the reaction of phosphorus oxychloride with tert-butyl alcohol and 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
Di-tert-butyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted organophosphorus compounds. These products have diverse applications in different fields .
科学的研究の応用
Di-tert-butyl 2-methylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug or as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
The mechanism by which di-tert-butyl 2-methylpropyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. In biological systems, it may interact with enzymes that process phosphate esters, influencing metabolic pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Di-tert-butyl phosphate: Similar in structure but lacks the 2-methylpropyl group.
Diisobutyl phosphate: Contains isobutyl groups instead of tert-butyl groups.
Di-tert-butyl chloromethyl phosphate: Contains a chloromethyl group instead of a 2-methylpropyl group
Uniqueness
Di-tert-butyl 2-methylpropyl phosphate is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which confer distinct steric and electronic properties.
特性
CAS番号 |
68695-43-2 |
|---|---|
分子式 |
C12H27O4P |
分子量 |
266.31 g/mol |
IUPAC名 |
ditert-butyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-10(2)9-14-17(13,15-11(3,4)5)16-12(6,7)8/h10H,9H2,1-8H3 |
InChIキー |
DMHCJPOSLXIEJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=O)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


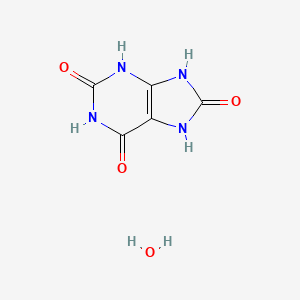

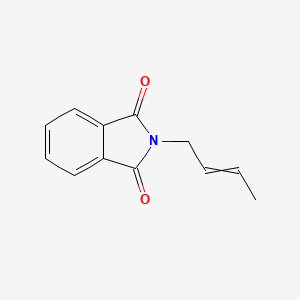
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)

![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
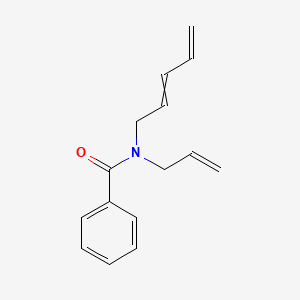

oxophosphanium](/img/structure/B14480820.png)

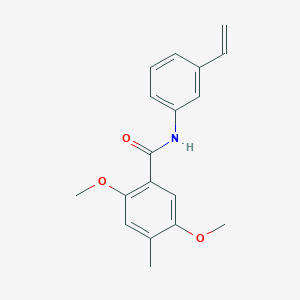
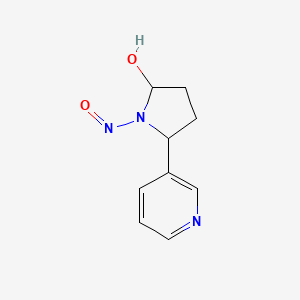
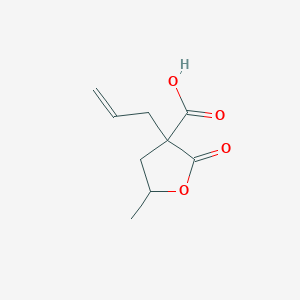
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
